3-Chloro-4-methoxybenzoyl chloride

Organic Synthesis Acyl Chloride Handling Process Chemistry

Medicinal chemists targeting ERβ-selective conformations require precise substitution patterns that generic benzoyl chlorides cannot provide. 3-Chloro-4-methoxybenzoyl chloride (CAS 36590-49-5) delivers the essential meta-chloro steric bulk that enforces ERβ-favorable ligand geometry, while its para-methoxy group modulates ring electronics for controlled acylation reactivity. • Solid at ambient temperature (m.p. 55-57°C) simplifies accurate weighing and reduces moisture sensitivity versus liquid analogs like 4-methoxybenzoyl chloride. • ≥98% purity (HPLC/NMR verified) ensures batch-to-batch reproducibility for diphenolic azole SAR libraries and NAT inhibitor campaigns. • Also serves as an ISO17034-certified reference standard for HPLC impurity profiling in pharmaceutical QC workflows.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 36590-49-5
Cat. No. B041123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxybenzoyl chloride
CAS36590-49-5
Synonyms3-Chloro-4-methoxybenzoic Acid Chloride;  3-Chloro-4-methoxybenzoyl Chloride
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
InChIKeyGAPGQBDURBPRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxybenzoyl chloride: Specialized Acyl Chloride for ERβ Ligands


3-Chloro-4-methoxybenzoyl chloride (CAS 36590-49-5) is a substituted benzoyl chloride featuring a chlorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from other benzoyl chloride derivatives . The compound is primarily employed as a key acylating agent in the synthesis of diphenolic azoles, which are recognized as potent estrogen β-receptor ligands useful in treating inflammatory conditions . It also serves as a building block for N-acetyltransferase inhibitors with anti-tubercular activity . Its molecular formula is C8H6Cl2O2, with a molecular weight of 205.04 g/mol and a topological polar surface area of 26.3 Ų .

ERβ ligand synthesis via diphenolic azole pathway for inflammatory disease models
N-acetyltransferase inhibitor building block for anti-TB screening studies
Solid-state acyl chloride simplifies weighing and moisture-sensitive handling

Why 3-Chloro-4-methoxybenzoyl Chloride Is Irreplaceable


Substituting 3-chloro-4-methoxybenzoyl chloride with generic benzoyl chloride or other simple analogs fails because the unique combination of a meta-chloro and para-methoxy substitution pattern fundamentally alters both the electronic environment of the acyl carbonyl and the conformational preferences of derived molecules. The electron-donating para-methoxy group increases electron density on the aromatic ring, while the electron-withdrawing meta-chloro substituent modulates reactivity and directs electrophilic substitution patterns . More critically, in the synthesis of diphenolic azoles targeting estrogen receptor β (ERβ), the 3-chloro group provides essential steric bulk that forces the ligand into a conformation favorable for ERβ binding . Replacement with 4-methoxybenzoyl chloride (lacking the chloro substituent) or 3,4-dimethoxybenzoyl chloride (replacing Cl with OMe) would result in altered steric and electronic profiles, potentially reducing potency or selectivity .

3-Chloro-4-methoxy substitution provides steric bulk and electronic balance
4-Methoxybenzoyl chloride (lacks meta-Cl) may not enforce ERβ-favored conformation
Meta-Cl and para-OMe combination directs acylation reactivity and SAR
3,4-Dimethoxybenzoyl chloride (OMe replaces Cl) alters electronic profile and may shift selectivity

3-Chloro-4-methoxybenzoyl chloride: Comparative Evidence


Solid vs. Liquid Form: Ease of Handling

3-Chloro-4-methoxybenzoyl chloride is a solid at ambient temperature, with a reported melting point range of 55-57°C . In contrast, the structurally related 4-methoxybenzoyl chloride (CAS 100-07-2) is a liquid with a melting point of 22°C and a boiling point of 262-263°C . This solid form offers practical advantages for weighing, storage stability, and reduced volatility during laboratory-scale synthesis.

Physical Form Comparison
Head-to-head
Solid, m.p. 55–57°C vs. Liquid, m.p. 22°C
Easier weighing and moisture control
Improves process reproducibility
Organic Synthesis Acyl Chloride Handling Process Chemistry

High Purity for Reproducible Synthesis

Commercially available 3-chloro-4-methoxybenzoyl chloride is offered with a minimum purity of 98.0% (NLT 98%) as verified by HPLC and NMR analysis [1]. This high purity level is critical for the synthesis of pharmaceutical intermediates, where impurities can lead to side reactions or affect the biological activity of final compounds. While other substituted benzoyl chlorides are also available at high purity, the combination of high initial purity and a well-characterized impurity profile (supported by reference standards from ISO17034-certified manufacturers) ensures batch-to-batch consistency .

Purity Grade
Specification review
≥98% (HPLC/NMR)
Reduces in-house purification needs
Batch-to-batch consistency via certified standards
Medicinal Chemistry Building Blocks Quality Control

Enzyme Inhibition: Kallikrein-5 and Phosphotransferase

A derivative of 3-chloro-4-methoxybenzoyl chloride, namely 2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, exhibited inhibitory activity against human Kallikrein-5 with an IC50 of 50,000 nM (50 µM) [1]. The same derivative also showed an IC50 of 25,000 nM (25 µM) against phosphotransferase from Trypanosoma brucei [2]. While these activities are moderate, they establish a baseline for structure-activity relationship (SAR) studies and highlight the potential of this acyl chloride scaffold for generating bioactive amides. No direct comparator data for the unsubstituted benzoyl analog is available in this assay system.

Derivative Enzyme Inhibition
Class-level inference
Kallikrein-5 IC50 50 µM; Phosphotransferase IC50 25 µM
Supports SAR exploration context
Derivative data; not direct compound activity
Enzyme Inhibition Drug Discovery SAR

ERβ Ligand Intermediate: Conformational Control

3-Chloro-4-methoxybenzoyl chloride is specifically utilized in the synthesis of diphenolic azoles as potent estrogen β-receptor (ERβ) ligands . The 3-chloro substituent imparts steric bulk that enforces a ligand conformation favorable for ERβ binding . In contrast, the analogous 4-methoxybenzoyl chloride lacks this steric feature, which could lead to a different conformational ensemble and potentially reduced ERβ selectivity. While no direct comparative binding data for the final ligands are publicly available, the structural rationale is well-established in the medicinal chemistry literature and patent applications.

ERβ Conformational Control
Class-level inference
3-Cl steric bulk enforces ERβ-favored conformation; 4-MeO analog lacks this feature
Structural rationale may guide ligand design
No direct binding comparison data
Medicinal Chemistry Estrogen Receptor Conformational Restriction

3-Chloro-4-methoxybenzoyl chloride: Recommended Applications


ERβ Ligand Development for Inflammatory Disease

Procurement is recommended for research groups developing selective estrogen receptor β (ERβ) ligands for inflammatory conditions. The 3-chloro-4-methoxybenzoyl moiety is a key structural component in published diphenolic azole series, where the meta-chloro substituent is critical for achieving ERβ-selective conformations . Use this compound to prepare focused libraries for SAR studies.

Anti-Tubercular NAT Inhibitor Development

This acyl chloride serves as a building block for synthesizing N-acetyltransferase inhibitors, a validated target for tuberculosis therapy . Its substitution pattern may enhance binding to the NAT active site; researchers should consider this compound when exploring chemical space around the benzamide pharmacophore .

Amide and Ester Synthesis: Solid-Handling Advantage

For laboratories conducting routine acylation reactions, the solid state of 3-chloro-4-methoxybenzoyl chloride (m.p. 55-57°C) simplifies weighing and reduces moisture sensitivity compared to liquid analogs like 4-methoxybenzoyl chloride . It is a reliable choice for preparing amide derivatives for SAR exploration or small-scale library production.

Reference Standards and Impurity Profiling

Analytical and quality control laboratories may procure this compound as a reference standard (e.g., from ISO17034-certified suppliers) for HPLC method development or impurity identification in pharmaceutical formulations that utilize this building block . The availability of high-purity (>98%) material supports accurate quantitation.

Application
Selection Property
Validation Focus
ERβ ligand studies (inflammatory disease models)
3-Chloro-4-methoxy substitution pattern
ERβ-selective conformation and binding assays
NAT inhibitor studies (anti-TB screening)
N-acetyltransferase inhibitor scaffold
Enzyme inhibition and SAR profiling
Amide/ester synthesis with solid handling
Solid physical state (ambient-stable solid)
Reproducible acylation and moisture control
Reference standard for analytical methods
High purity and characterized impurity profile
HPLC method development and quantification

Technical Documentation Hub

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21 linked technical documents
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